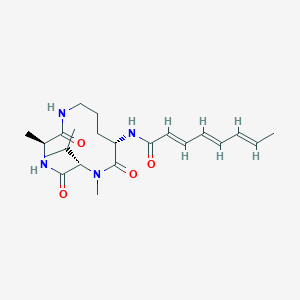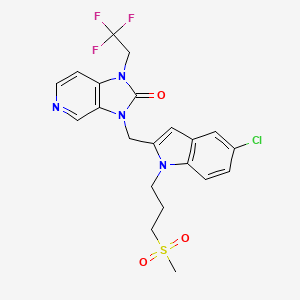
Rilematovir
Descripción general
Descripción
Rilematovir es un inhibidor de molécula pequeña en investigación que se dirige específicamente a la glucoproteína de fusión del virus respiratorio sincitial (VRS). Actualmente se está estudiando su potencial para tratar infecciones por VRS en poblaciones adultas y pediátricas .
Aplicaciones Científicas De Investigación
Rilematovir tiene varias aplicaciones de investigación científica, particularmente en el campo de la medicina. Se está investigando su actividad antiviral contra el VRS, que causa una morbilidad y mortalidad significativas en niños y adultos mayores. Los ensayos clínicos han demostrado que this compound puede reducir la carga viral y mejorar los resultados clínicos en pacientes infectados por VRS .
Mecanismo De Acción
Rilematovir ejerce sus efectos al unirse a la glucoproteína de fusión del VRS en su conformación previa a la fusión. Esto evita la fusión de la membrana viral con la membrana de la célula huésped, inhibiendo así la entrada del virus en la célula huésped. Los objetivos moleculares y las vías implicadas incluyen la proteína F del VRS y la vía de fusión de la membrana de la célula huésped .
Análisis Bioquímico
Biochemical Properties
Rilematovir interacts with the fusion glycoprotein of RSV in its pre-fusion conformation . This interaction blocks the fusion of the viral membrane with the host cell membrane, thereby preventing the virus from entering the host cell .
Cellular Effects
The primary cellular effect of this compound is the prevention of RSV infection in host cells . By inhibiting the fusion of the viral and host cell membranes, this compound prevents the virus from entering the cell and thereby stops the infection from progressing .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the fusion glycoprotein of RSV in its pre-fusion conformation . This binding inhibits the fusion of the viral membrane with the host cell membrane, thereby preventing the virus from entering the host cell .
Temporal Effects in Laboratory Settings
It is known that this compound has shown antiviral activity in healthy adults in an RSV human challenge study .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para rilematovir implican múltiples pasos, incluida la formación de compuestos heterocíclicos. Los métodos de producción industrial no se divulgan ampliamente, pero generalmente implican técnicas de síntesis orgánica estándar, como reacciones de sustitución nucleófila y ciclización .
Análisis De Reacciones Químicas
Rilematovir se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .
Comparación Con Compuestos Similares
Rilematovir es único en su objetivo específico de la glucoproteína de fusión del VRS. Compuestos similares incluyen otros inhibidores de la fusión del VRS, como palivizumab y motavizumab. la estructura de molécula pequeña de this compound permite la administración oral, lo que es una ventaja significativa sobre estos anticuerpos monoclonales .
Propiedades
IUPAC Name |
3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTUABHRCWVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383450-81-4 | |
| Record name | Rilematovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilematovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RILEMATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the target of Rilematovir and how does it work against RSV?
A1: Unfortunately, the specific mechanism of action of this compound against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how this compound interacts with its target and its downstream effects on RSV replication.
Q2: What are the clinical trials investigating the efficacy of this compound against RSV?
A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of this compound:
- A pilot phase 2a study is investigating this compound in non-hospitalized adults with RSV infection [].
- The CROCuS study, a Phase II trial, is evaluating this compound in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].
Q3: Have there been any reports of other viruses developing resistance to this compound?
A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of this compound [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)
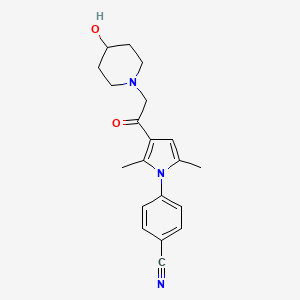
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
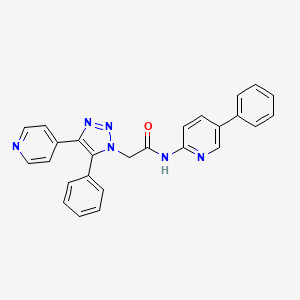
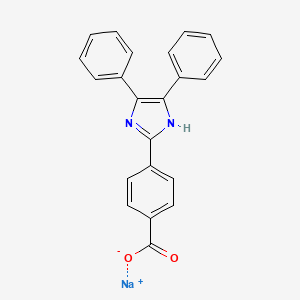
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
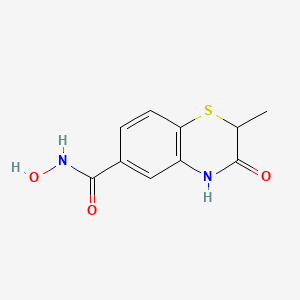
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
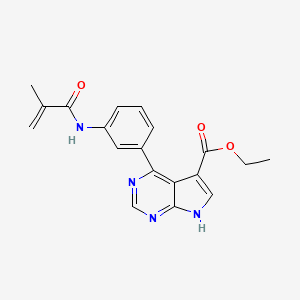
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
